1,3,5-Tris(2,2-diphenylethyl)-1,1,3,5,5-pentamethyltrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(2,2-diphenylethyl)-1,1,3,5,5-pentamethyltrisiloxane is a specialized organosilicon compound with the molecular formula C47H54O2Si3 and a molecular weight of 735.187 g/mol . This compound is characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, forming a trisiloxane backbone. Each silicon atom is bonded to a 2,2-diphenylethyl group and a methyl group, making it a highly substituted and sterically hindered molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2,2-diphenylethyl)-1,1,3,5,5-pentamethyltrisiloxane typically involves the hydrosilylation reaction of a trisiloxane precursor with 2,2-diphenylethylene. The reaction is catalyzed by a platinum-based catalyst, such as Karstedt’s catalyst, under an inert atmosphere. The reaction conditions usually include a temperature range of 80-120°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to obtaining a high-quality product. The final compound is typically purified by distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(2,2-diphenylethyl)-1,1,3,5,5-pentamethyltrisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or peracids to form silanols or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into silanes.
Substitution: The compound can undergo nucleophilic substitution reactions where the diphenylethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
Oxidation: Silanols, siloxane derivatives.
Reduction: Silanes.
Substitution: Substituted siloxanes with different functional groups.
Scientific Research Applications
1,3,5-Tris(2,2-diphenylethyl)-1,1,3,5,5-pentamethyltrisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its hydrophobic properties and thermal stability.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(2,2-diphenylethyl)-1,1,3,5,5-pentamethyltrisiloxane involves its interaction with various molecular targets and pathways. The compound’s steric hindrance and hydrophobic nature allow it to form stable complexes with other molecules, which can influence chemical reactivity and biological interactions. In biological systems, the compound may interact with cell membranes and proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(trimethylsiloxy)benzene: Another trisiloxane compound with different substituents.
1,3,5-Tris(phenylmethyl)benzene: A similar compound with phenylmethyl groups instead of diphenylethyl groups.
Uniqueness
1,3,5-Tris(2,2-diphenylethyl)-1,1,3,5,5-pentamethyltrisiloxane is unique due to its highly substituted structure, which imparts significant steric hindrance and hydrophobicity. These properties make it particularly useful in applications requiring stability and resistance to environmental factors.
Properties
CAS No. |
820207-15-6 |
---|---|
Molecular Formula |
C47H54O2Si3 |
Molecular Weight |
735.2 g/mol |
IUPAC Name |
2,2-diphenylethyl-bis[[2,2-diphenylethyl(dimethyl)silyl]oxy]-methylsilane |
InChI |
InChI=1S/C47H54O2Si3/c1-50(2,36-45(39-24-12-6-13-25-39)40-26-14-7-15-27-40)48-52(5,38-47(43-32-20-10-21-33-43)44-34-22-11-23-35-44)49-51(3,4)37-46(41-28-16-8-17-29-41)42-30-18-9-19-31-42/h6-35,45-47H,36-38H2,1-5H3 |
InChI Key |
GOCOYNDEZOCWLR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(CC(C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)CC(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.